molecular formula C14H10N2O B1350154 2-pyridin-4-yl-1H-indole-3-carbaldehyde CAS No. 590390-88-8

2-pyridin-4-yl-1H-indole-3-carbaldehyde

Cat. No. B1350154
M. Wt: 222.24 g/mol
InChI Key: NXHOIBQSZZQGPK-UHFFFAOYSA-N
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Description

2-Pyridin-4-yl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C14H10N2O . It is a member of the indole family, which are ideal precursors for the synthesis of active molecules .


Synthesis Analysis

The synthesis of indole and pyrimidine containing compounds has been done using the principle of Biginelli condensation reaction . Indole-3-carbaldehyde was prepared by formylation of indole (Vilsmeier Haack reaction) using dimethylformamide and phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2-Pyridin-4-yl-1H-indole-3-carbaldehyde consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are known to participate in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Scientific Research Applications

Synthesis of Functional Derivatives

A study by Dotsenko et al. (2018) involved the sequential reaction of indole-3-carbaldehyde with cyanothioacetamide and KOH, leading to the formation of potassium 6-amino-4-(1H-indol-3-yl)-3,5-dicyanopyridine-2-thiolate. This process yielded new functional derivatives of 3-(pyridine-4-yl)-1H-indole, demonstrating the compound's utility in synthetic chemistry (Dotsenko et al., 2018).

Catalyst Development

Singh et al. (2017) synthesized derivatives of 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde and used them to create palladacycles that served as efficient catalysts in Suzuki–Miyaura coupling and the allylation of aldehydes. This highlights the role of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in developing novel catalysts (Singh et al., 2017).

Applications in Organic Synthesis

Dyachenko et al. (2018) utilized Knoevenagel condensations of 1H-indole-3-carbaldehyde to synthesize various substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. These compounds were then used in the synthesis of diverse derivatives containing an indole fragment, indicating the compound's versatility in organic synthesis (Dyachenko et al., 2018).

Metal Complex Synthesis

Kanoongo et al. (1990) reported the synthesis of Schiff bases by the condensation of various aldehydes, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride. These Schiff bases, when reacted with tungsten oxotetrachloride, yielded metal complexes, underscoring the potential of 2-pyridin-4-yl-1H-indole-3-carbaldehyde in the formation of metal complexes (Kanoongo et al., 1990).

properties

IUPAC Name

2-pyridin-4-yl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-9-12-11-3-1-2-4-13(11)16-14(12)10-5-7-15-8-6-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHOIBQSZZQGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=NC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378028
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyridin-4-yl-1H-indole-3-carbaldehyde

CAS RN

590390-88-8
Record name 2-(Pyridin-4-yl)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L UGWUONAH - Journal of Applied Chemistry, 2018 - eprints.gouni.edu.ng
Sample compounds that could act as allosteric modulators of CB1 cannabinoid receptors were synthesized. The compounds are analogues of pre-discovered bioactive molecules that …
Number of citations: 0 eprints.gouni.edu.ng
B Li, N Shen, K Wang, X Fan… - Asian Journal of Organic …, 2022 - Wiley Online Library
In this paper, an efficient synthesis of 5‐carbonyl substituted benzo[a]carbazoles via Rh(III)‐catalyzed [5+1] annulation reaction of 2‐aryl‐3‐acyl‐1H‐indoles with α‐diazo carbonyl …
Number of citations: 3 onlinelibrary.wiley.com

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